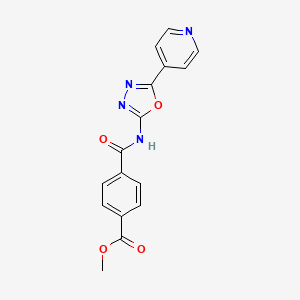

Methyl 4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Descripción

Propiedades

IUPAC Name |

methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O4/c1-23-15(22)12-4-2-10(3-5-12)13(21)18-16-20-19-14(24-16)11-6-8-17-9-7-11/h2-9H,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSAQURCRIAQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Coupling with Pyridine: The oxadiazole ring is then coupled with a pyridine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of hydrazides.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to hydrazides.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of pyridinyl oxadiazoles have been synthesized and evaluated for their activity against various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies have shown that specific substitutions on the oxadiazole ring enhance antibacterial efficacy, making these compounds promising candidates for developing new antimycobacterial agents .

Anticancer Properties

Several studies have reported the anticancer potential of oxadiazole derivatives. For example, a series of 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines demonstrated notable cytotoxicity against various human cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, with certain derivatives showing selectivity towards malignant cells over normal fibroblasts .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | HeLa | 10 | High |

| Compound B | MCF7 | 15 | Moderate |

| Compound C | A549 | 20 | Low |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides, influencing various physiological processes including inflammation and cancer progression .

Drug Design and Development

The unique structural features of Methyl 4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate make it a valuable scaffold in drug design. Researchers are exploring its potential as a lead compound for developing new therapeutics targeting various diseases. The ability to modify the substituents on the oxadiazole and benzoate rings allows for the optimization of pharmacokinetic properties and biological activity .

Case Study 1: Antimycobacterial Activity

In a study evaluating a series of pyridinyl oxadiazoles, compounds were screened against M. tuberculosis strains. The results indicated that certain derivatives exhibited potent activity with minimal cytotoxicity towards human cells. This highlights the potential for developing new treatments for tuberculosis using these scaffolds.

Case Study 2: Anticancer Evaluation

A comprehensive evaluation of several oxadiazole derivatives against multiple cancer cell lines revealed that some compounds induced apoptosis through mitochondrial pathways. These findings support further investigation into their mechanisms and therapeutic applications in oncology.

Mecanismo De Acción

The mechanism of action of Methyl 4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can enhance binding affinity through π-π interactions with aromatic amino acids in the target proteins.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are antifungal agents targeting Candida albicans via thioredoxin reductase inhibition . Key comparisons:

- In contrast, the target compound’s pyridinyl group introduces electron-withdrawing effects, which may alter binding interactions. LMM11’s furan-2-yl substituent offers a planar heteroaromatic system, differing from the pyridinyl group’s basicity.

- Biological Activity :

LMM5 and LMM11 exhibit MIC values of 8–16 µg/mL against C. albicans, while the target compound’s activity remains unstudied.

4-[5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-yl]Pyridinium Benzoate

This crystallographically characterized analog (Mr = 346.34) features a pyridinium benzoate group instead of a methyl benzoate .

- Structural Insights: The pyridinium group forms hydrogen bonds (N–H···O) with the benzoate anion, enhancing crystalline stability. The target’s methyl ester may reduce ionic interactions, affecting solubility.

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity :

- Electron-donating groups (e.g., methoxy in LMM5) correlate with antifungal efficacy, while pyridinyl’s electron-withdrawing nature may shift reactivity toward different targets.

- Bulky substituents (e.g., cyclohexyl in LMM11) may hinder membrane penetration compared to the target’s compact methyl ester.

Crystallographic Behavior :

- Ionic interactions in pyridinium benzoate analogs enhance crystallinity, whereas the methyl ester in the target compound likely reduces polarity, favoring organic solubility .

Synthetic Flexibility : The carbamoyl bridge in the target compound allows modular substitutions, enabling tailored modifications for optimizing pharmacokinetic properties.

Actividad Biológica

Methyl 4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological evaluations, and the mechanisms underlying its activity.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-carboxybenzoic acid with a pyridine derivative containing an oxadiazole moiety. The general synthetic route can be summarized as follows:

- Formation of Oxadiazole : The reaction begins with the formation of the oxadiazole ring from pyridine derivatives and appropriate carbonyl compounds.

- Carbamate Formation : The oxadiazole is then reacted with methyl 4-amino benzoate to form the carbamate linkage.

- Methyl Esterification : Finally, esterification occurs to yield the methyl ester form.

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. Specifically, studies have shown that derivatives similar to this compound demonstrate significant activity against various strains of bacteria and fungi.

- Mechanism of Action : The proposed mechanism includes interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for microbial survival.

- Efficacy Against Mycobacterium : In a study focusing on antimycobacterial activity, derivatives were screened against Mycobacterium tuberculosis, showing promising results in inhibiting both susceptible and resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been explored through various in vitro studies.

- Cell Line Testing : The compound was tested against several human cancer cell lines, including breast and lung cancer cells. Results indicated that it exhibited cytotoxic effects at micromolar concentrations .

- Mechanism Insights : The anticancer activity is believed to stem from its ability to induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth .

Table 1: Summary of Biological Activities

Detailed Research Findings

In one notable study, a series of related compounds were synthesized and evaluated for their biological activity. The findings suggested that modifications at the para position of the benzoate significantly influenced both antimicrobial and anticancer activities. The structure-activity relationship (SAR) highlighted that electron-withdrawing groups at this position enhanced potency against targeted pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.